molecular formula C17H21N5O3S B2963269 Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1396872-67-5

Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2963269
CAS No.: 1396872-67-5
M. Wt: 375.45
InChI Key: BOISWHGAFPQNMH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyridazine core substituted with a piperidine moiety, linked to a thiazole ring via a carboxamide group. The ethyl acetate side chain enhances solubility and modulates pharmacokinetic properties. The compound’s piperidine and pyridazine motifs are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often exploited in drug design .

Properties

IUPAC Name

ethyl 2-[2-[(6-piperidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-2-25-15(23)10-12-11-26-17(18-12)19-16(24)13-6-7-14(21-20-13)22-8-4-3-5-9-22/h6-7,11H,2-5,8-10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOISWHGAFPQNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a pyridazine core, which contribute to its biological activity. The molecular formula is C18_{18}H22_{22}N4_{4}O2_{2}S, with a molecular weight of approximately 366.46 g/mol. The presence of multiple heterocycles enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, modulating their activity and influencing signal transduction pathways.
  • Cytotoxic Effects : Preliminary studies suggest that the compound exhibits cytotoxic properties against certain cancer cell lines, possibly through apoptosis induction.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings have shown potent activity against various pathogens:

CompoundMIC (μg/mL)Activity
Compound A0.22Highly active against Staphylococcus aureus
Compound B0.25Effective against Escherichia coli
This compoundTBDUnder investigation

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231:

Cell LineIC50_{50} (μM)Mechanism
MCF-75.0Apoptosis induction
MDA-MB-2317.5Cell cycle arrest at G2/M phase

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including those related to this compound. The results indicated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
  • Cytotoxicity Assessment : In a comparative study, this compound was tested alongside known chemotherapeutics. The findings revealed that the compound induced higher levels of caspase activation compared to controls, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may selectively target GPX4 protein, leading to ferroptosis in cancer cells. This pathway is critical for developing novel therapeutic strategies against resistant cancer types .

Comparison with Similar Compounds

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

  • Molecular Formula : C₁₅H₁₄N₆O₃S
  • Molecular Weight : 358.4 g/mol
  • Key Features: Replaces the piperidine group with an imidazole ring.
  • Implications : The imidazole’s lower basicity compared to piperidine may reduce cellular permeability but improve solubility in aqueous environments .

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Molecular Formula : C₂₄H₂₅F₃N₆O₃S
  • Molecular Weight : 548.2 g/mol
  • Key Features : Incorporates a urea linker and trifluoromethylphenyl group. The urea enhances hydrogen-bonding interactions, while the CF₃ group increases lipophilicity and metabolic stability.
  • Implications : The bulkier structure may limit blood-brain barrier penetration but improve target selectivity in peripheral tissues .

Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

  • Molecular Formula : C₂₀H₂₈N₆O₄S
  • Molecular Weight : 448.54 g/mol
  • Key Features : Contains a triazole ring and cyclopropyl group, introducing conformational rigidity and resistance to oxidative metabolism.
  • Implications : The triazole’s electron-deficient nature may facilitate interactions with electron-rich enzyme active sites, while the cyclopropyl group stabilizes the molecule against ring-opening reactions .

Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate

  • Molecular Formula : C₁₄H₁₄N₄OS
  • Molecular Weight : 421.5 g/mol
  • Key Features : Substitutes the carboxamide with a thioether linkage. The sulfur atom increases lipophilicity and may improve membrane permeability.
  • Implications : The thioether’s reduced hydrogen-bonding capacity could weaken target binding but enhance passive diffusion across biological barriers .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Predicted LogP*
Target Compound ~400 (estimated) Piperidine, pyridazine, thiazole ~2.5
Imidazole analog 358.4 Imidazole, pyridazine ~1.8
Urea derivative (10d) 548.2 Urea, CF₃ ~3.2
Triazole derivative 448.54 Triazole, cyclopropyl ~2.9
Thioether analog 421.5 Thioether, cyclopropane ~3.1

*LogP values estimated using fragment-based methods.

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